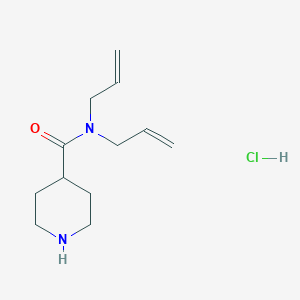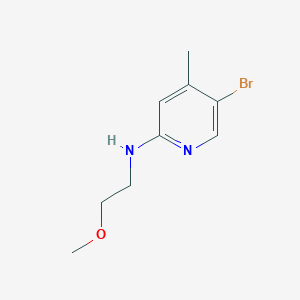![molecular formula C10H10N2O2 B1424132 methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1190312-97-0](/img/structure/B1424132.png)
methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Vue d'ensemble
Description
“Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate” is the methyl ester derivative of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid . It is used as a reagent in the synthesis of azetidinylpiperidine derivatives as monoacylglycerol lipase inhibitors useful in the treatment of inflammatory pain .
Chemical Reactions Analysis
While specific chemical reactions involving “methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate” are not available, it’s known that 1H-Pyrrolo[3,2-b]pyridine derivatives have been used in the synthesis of azetidinylpiperidine derivatives .Physical And Chemical Properties Analysis
The empirical formula of “methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate” is C9H8N2O2 . Its molecular weight is 176.17 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study by M. Bencková and A. Krutošíková explored the synthesis of pyrrolopyridine derivatives, focusing on the creation of carboxylic acids and their derivatives, which are structurally related to methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (Bencková & Krutošíková, 1997).
- Another study by E. Toja et al. synthesized a series of dihydro-4-oxo-1H-pyrrolopyridine carboxylic acids, which are related to the compound . This research highlighted the potential antibacterial activity of these compounds (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Applications in Drug Discovery
- A paper by Xue-Feng Zhu et al. discussed the use of ethyl 2-methyl-2,3-butadienoate in phosphine-catalyzed annulation reactions, leading to the creation of tetrahydro-pyridine derivatives. This process could be linked to the synthesis of structures similar to methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, contributing to the field of drug discovery (Zhu, Lan, & Kwon, 2003).
- Research by Khaled Bahgat et al. involved the theoretical and experimental investigation of pyrazolo-pyridine derivatives. Such studies aid in understanding the structural and spectroscopic properties of related compounds like methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (Bahgat, Jasem, & El‐Emary, 2009).
Photophysical Properties
- M. S. D. Carvalho et al. studied the photophysical properties of certain thieno[3,2-b]pyridine derivatives. These studies provide insights into the fluorescence and absorption properties of compounds, which can be relevant for understanding the behavior of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate in various environments (Carvalho, Hortelão, Calhelha, Abreu, Coutinho, Queiroz, & Castanheira, 2013).
Mécanisme D'action
Target of Action
Many pyrrolopyridine derivatives have shown activity on kinase inhibition . .
Mode of Action
Similar compounds have been shown to interact with their targets through hydrogen bonding .
Pharmacokinetics
The compound’s molecular weight (found to be 17617 ) could influence its absorption and distribution in the body.
Propriétés
IUPAC Name |
methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-8-9(12-6)4-7(5-11-8)10(13)14-2/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDHPSSFUOAVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine](/img/structure/B1424049.png)
![N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride](/img/structure/B1424050.png)
![N-[2-(Dimethylamino)ethyl]-3-piperidinecarboxamide dihydrochloride](/img/structure/B1424051.png)

![N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride](/img/structure/B1424055.png)








